Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate is a chemical compound with the molecular formula C13H18FNO4 It is a derivative of carbamic acid and features a tert-butyl ester group, a fluoro-substituted phenyl ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-substituted phenyl ketone under controlled conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetone, followed by the addition of the fluoro-substituted phenyl ketone. The reaction mixture is then refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate
- tert-butyl (2-bromo-4-butylphenyl)carbamate
- tert-butyl (3-chloro-5-isopropylisoquinolin-8-yl)carbamate
Uniqueness
Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-8-11(17)9-5-6-12(19-4)10(15)7-9/h5-7H,8H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYVDCJIUQBNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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